

An In-Depth Technical Guide to 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Decarbomethoxyaclacinomycin A**

Cat. No.: **B14085783**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A, with the molecular formula C₄₀H₅₁NO₁₃, is a derivative of the anthracycline antibiotic Aclacinomycin A.^[1] Anthracyclines are a well-established class of chemotherapeutic agents known for their potent anti-tumor activities. This technical guide provides a comprehensive overview of **10-Decarbomethoxyaclacinomycin A**, including its chemical properties, inferred biological activities based on its parent compound, and detailed experimental protocols relevant to its study. While specific quantitative data for this derivative is limited in publicly available literature, this guide leverages the extensive research on Aclacinomycin A to provide a foundational understanding for researchers and drug development professionals.

Introduction

Aclacinomycin A, the parent compound of **10-Decarbomethoxyaclacinomycin A**, is an antitumor antibiotic produced by *Streptomyces galilaeus*.^[2] It is recognized for its efficacy against a range of cancers and a potentially more favorable cardiotoxicity profile compared to other anthracyclines like doxorubicin.^[3] The primary mechanisms of action for Aclacinomycin A involve the inhibition of topoisomerase I and II, leading to the disruption of DNA replication and transcription, and the induction of apoptosis in cancer cells.^{[4][5]} **10-Decarbomethoxyaclacinomycin A** is a structural analog of Aclacinomycin A, and while

detailed studies on this specific derivative are not widely published, its biological activity is presumed to be similar to that of the parent compound.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C40H51NO13	PubChem
Molecular Weight	753.8 g/mol	PubChem
IUPAC Name	(7S,9S)-7-[[[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[[(2R,4S,5R,6S)-4-hydroxy-6-methyl-5-[[[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxy]oxan-2-yl]oxy]-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione	PubChem
Synonyms	DCMAA, 10-Decarboxymethylaclacinomycin A	PubChem

Biological Activity and Mechanism of Action (Inferred from Aclacinomycin A)

The biological activities of **10-Decarbomethoxyaclacinomycin A** are expected to mirror those of Aclacinomycin A, focusing on two key areas: topoisomerase inhibition and apoptosis induction.

Topoisomerase Inhibition

Aclacinomycin A is a dual inhibitor of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, Aclacinomycin A prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately, cell death. It is highly probable that **10-Decarbomethoxyaclacinomycin A** retains this inhibitory activity.

Induction of Apoptosis

Aclacinomycin A has been shown to induce apoptosis in various cancer cell lines.^[5] This programmed cell death is a critical mechanism for eliminating cancerous cells. The apoptotic cascade can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Research on Aclacinomycin A suggests it can activate caspases, key executioner proteins in the apoptotic process.

Quantitative Data (Aclacinomycin A)

While specific IC₅₀ values for **10-Decarbomethoxyaclacinomycin A** are not readily available, the following table summarizes the cytotoxic activity of the parent compound, Aclacinomycin A, against various cancer cell lines. This data serves as a valuable reference for estimating the potential potency of its derivative.

Cell Line	Cancer Type	IC ₅₀ (μM)
A549	Lung Carcinoma	0.27
HepG2	Liver Carcinoma	0.32
MCF-7	Breast Carcinoma	0.62
V79	Chinese Hamster Lung	Not specified, showed negative effect on proliferation
irs-2	Chinese Hamster Ovary (radiosensitive)	Not specified, showed negative effect on proliferation

Data sourced from APExBIO and MedChemExpress for Aclacinomycin A.^{[4][5]}

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the characterization of **10-Decarbomethoxyaclacinomycin A**. These are based on standard protocols used for Aclacinomycin A and other topoisomerase inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of **10-Decarbomethoxyaclacinomycin A** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., A549, HepG2, MCF-7)
- 96-well plates
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **10-Decarbomethoxyaclacinomycin A** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of **10-Decarbomethoxyaclacinomycin A** in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the inhibitory effect of **10-Decarbomethoxyaclacinomycin A** on topoisomerase I activity.

Materials:

- Supercoiled plasmid DNA (e.g., pBR322)
- Human Topoisomerase I enzyme
- 10x Topoisomerase I reaction buffer
- **10-Decarbomethoxyaclacinomycin A** stock solution (in DMSO)
- Agarose gel
- Ethidium bromide
- Gel electrophoresis apparatus
- UV transilluminator

Procedure:

- Set up reaction tubes containing 1x Topoisomerase I reaction buffer and supercoiled plasmid DNA.
- Add varying concentrations of **10-Decarbomethoxyaclacinomycin A** to the tubes. Include a no-drug control and a control with a known Topoisomerase I inhibitor (e.g., Camptothecin).
- Initiate the reaction by adding Topoisomerase I enzyme to each tube.
- Incubate the reactions at 37°C for 30 minutes.

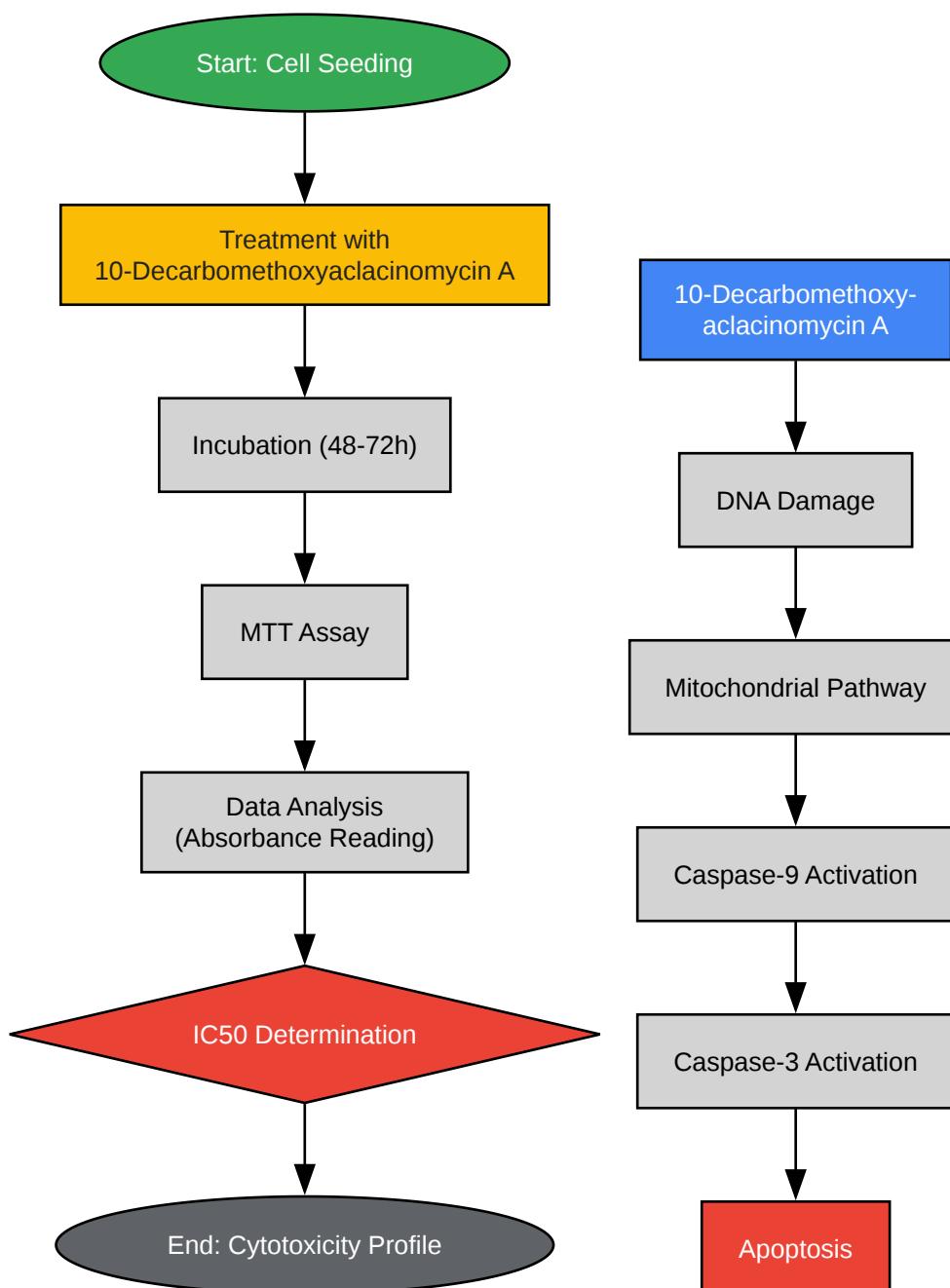
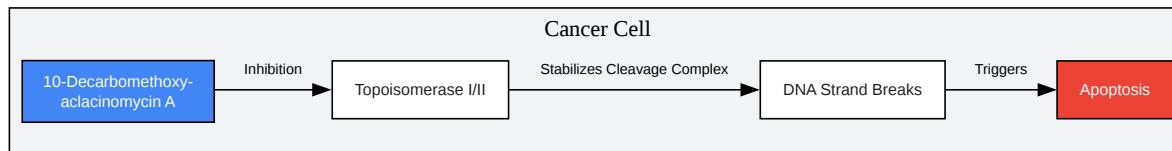
- Stop the reaction by adding a stop solution/loading dye.
- Run the samples on an agarose gel.
- Stain the gel with ethidium bromide and visualize under UV light.
- Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form, as the enzyme is prevented from relaxing it into its open circular form.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by **10-Decarbomethoxyaclacinomycin A**.

Materials:

- Cancer cell lines
- 6-well plates
- **10-Decarbomethoxyaclacinomycin A**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer



Procedure:

- Seed cells in 6-well plates and treat with different concentrations of **10-Decarbomethoxyaclacinomycin A** for 24-48 hours.
- Harvest the cells (including floating and adherent cells) and wash with cold PBS.
- Resuspend the cells in 1x binding buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.

- Analyze the cells by flow cytometry.
- Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Visualizations

Proposed Mechanism of Action

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 10-Decarbomethoxyaclacinomycin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14085783#10-decarbomethoxyaclacinomycin-a-molecular-formula-c40h51no13]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com